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Compound of Interest

Compound Name: AZD-9574-acid

Cat. No.: B15586719 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZD-9574 is a highly potent and selective inhibitor of Poly (ADP-ribose)

polymerase 1 (PARP1), an enzyme critical for DNA single-strand break repair.[1] A key feature

of AZD-9574 is its ability to penetrate the blood-brain barrier (BBB), making it a promising

therapeutic agent for primary and secondary brain tumors.[2][3] Its mechanism of action

involves not only the inhibition of PARP1's enzymatic activity but also the trapping of PARP1 on

DNA at the site of damage.[1][4] This leads to the accumulation of unresolved DNA lesions,

which are converted into cytotoxic double-strand breaks during replication, proving particularly

effective in cancer cells with deficiencies in homologous recombination repair (HRR).[1][2]

Preclinical studies have demonstrated its efficacy as a monotherapy and in combination with

DNA-damaging agents like temozolomide (TMZ).[2][5] AZD-9574 is currently being evaluated in

a Phase I/IIa clinical trial (CERTIS1; NCT05417594) for advanced solid malignancies.[3][6]

Signaling Pathway: PARP1 Inhibition by AZD-9574
The diagram below illustrates the mechanism of action for AZD-9574. It highlights how PARP1

inhibition disrupts the DNA damage response, leading to synthetic lethality in cancer cells with

HRR deficiencies (e.g., BRCA mutations).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15586719?utm_src=pdf-interest
https://www.medchemexpress.com/azd-9574.html
https://pubmed.ncbi.nlm.nih.gov/37967136/
https://aacrjournals.org/clincancerres/article/30/7/1338/741831/Preclinical-Characterization-of-AZD9574-a-Blood
https://www.medchemexpress.com/azd-9574.html
https://braintumorcenter.ucsf.edu/clinical-trial/study-azd9574-monotherapy-and-combination-anti-cancer-agents-participants-advanced
https://www.medchemexpress.com/azd-9574.html
https://pubmed.ncbi.nlm.nih.gov/37967136/
https://pubmed.ncbi.nlm.nih.gov/37967136/
https://mayoclinic.elsevierpure.com/en/publications/preclinical-characterization-of-azd9574-a-bloodbrain-barrier-pene/
https://aacrjournals.org/clincancerres/article/30/7/1338/741831/Preclinical-Characterization-of-AZD9574-a-Blood
https://clinicaltrials.gov/study/NCT05417594
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal DNA Repair AZD-9574 Action

DNA Single-Strand
Break (SSB)

PARP1 Recruitment
& Activation

PARylation &
Recruitment of
Repair Proteins

SSB Repair

Cell Survival

AZD-9574

PARP1 Trapping
(Inhibition)

Inhibits

Replication Fork
Stalling

DNA Double-Strand
Break (DSB)

HRR Deficient Cell
(e.g., BRCA-mutant)

Apoptosis

Synthetic Lethality

DNA Single-Strand
Break (SSB)

Click to download full resolution via product page

Caption: Mechanism of AZD-9574 action leading to synthetic lethality.
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Application Note 1: In Vitro Characterization of AZD-
9574
This section provides protocols for the essential in vitro assays used to characterize the

selectivity, potency, and cellular activity of AZD-9574. These experiments are fundamental for

confirming target engagement and understanding the compound's functional effects at a

cellular level.

Quantitative Data Summary: In Vitro Activity
Parameter Assay Type Value

Cell Lines /
Conditions

Reference

PARP1 IC₅₀
Enzymatic

Activity
0.3 - 2 nM Various cell lines [1]

Selectivity
PARP Family

Binding

>8000-fold vs.

PARP2/3/5a/6

Biochemical

Assay
[1]

PARylation IC₅₀
Cellular Target

Engagement
Potent inhibition

A549, DLD-1,

MDA-MB-436
[3]

PARP1 Trapping Cellular Activity Potent trapping
MMS-treated

A549 cells
[3]

Protocol 1: PARP1 Enzymatic Activity Assay
(Fluorescence Anisotropy)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AZD-9574 against

PARP1.

Methodology:

Reagent Preparation:

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM

DTT).
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Reconstitute recombinant human PARP1 enzyme and a fluorescently-labeled NAD+

analog in the reaction buffer.

Prepare a serial dilution of AZD-9574 (e.g., from 10 µM to 0.1 pM) in DMSO, followed by

dilution in the reaction buffer.

Assay Procedure:

To a 384-well microplate, add the reaction buffer.

Add the AZD-9574 dilutions or vehicle control (DMSO).

Add the PARP1 enzyme and incubate for 15 minutes at room temperature to allow

compound binding.

Initiate the reaction by adding the fluorescent NAD+ analog and activated DNA (containing

single-strand breaks).

Incubate for 60 minutes at room temperature.

Data Acquisition and Analysis:

Measure fluorescence anisotropy using a compatible plate reader.

Calculate the percent inhibition relative to the vehicle control.

Plot the percent inhibition against the log concentration of AZD-9574 and fit the data to a

four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular PARylation Inhibition Assay
Objective: To measure the inhibition of PARP1 auto-PARylation in cells treated with AZD-9574.

Methodology:

Cell Culture and Treatment:

Seed cells (e.g., A549 or DLD-1) in 96-well plates and allow them to adhere overnight.
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Treat cells with a serial dilution of AZD-9574 for 1-2 hours.

Induce DNA damage by adding a DNA-damaging agent like methyl methanesulfonate

(MMS) for 15 minutes.

Cell Lysis and Detection:

Wash the cells with cold PBS and lyse them with a suitable lysis buffer.

Use an ELISA-based method or Western blot to detect levels of poly(ADP-ribose) (PAR).

For ELISA, coat plates with a PAR-binding antibody, add cell lysates, and detect with a

secondary antibody.

Data Analysis:

Quantify the PAR signal for each concentration of AZD-9574.

Normalize the data to the vehicle-treated, MMS-stimulated control.

Plot the normalized PAR levels against the log concentration of AZD-9574 to calculate the

cellular IC₅₀.

Application Note 2: In Vivo Preclinical Evaluation
In vivo studies are crucial for evaluating the efficacy, safety, and pharmacokinetic properties of

AZD-9574 in a physiological context. Given its BBB penetrance, orthotopic brain tumor models

are particularly relevant.

Experimental Workflow: Orthotopic Xenograft Study
The diagram below outlines the typical workflow for an in vivo efficacy study using an

intracranial xenograft model.
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Caption: Workflow for an in vivo orthotopic glioma xenograft study.

Quantitative Data Summary: In Vivo Efficacy
Parameter Model Dosage Outcome Reference

Tumor Growth

MDA-MB-436

(Breast Cancer

Brain

Metastases,

Intracranial

Xenograft)

3 mg/kg (oral,

daily)

Sustained tumor

growth

suppression and

significantly

extended

survival.

[1]

Survival

GBM39 (MGMT-

methylated

Orthotopic

Glioma

Xenograft)

AZD-9574 +

TMZ

Superior survival

extension

compared to

TMZ alone.

[2][5]

Protocol 3: Orthotopic Glioma Xenograft Model for
Efficacy Assessment
Objective: To evaluate the efficacy of AZD-9574 alone and in combination with temozolomide

(TMZ) in an intracranial tumor model.

Methodology:

Animal Model and Cell Implantation:

Use immunodeficient mice (e.g., NOD-SCID). All procedures must be approved by an

Institutional Animal Care and Use Committee (IACUC).[3]

Culture human glioma cells (e.g., MGMT-methylated GBM39) that express a reporter like

luciferase.

Surgically implant the glioma cells into the striatum of the mouse brain.
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Tumor Monitoring and Randomization:

Monitor tumor growth via bioluminescence imaging (BLI) starting 7 days post-implantation.

Once tumors reach a predetermined size, randomize mice into treatment groups (e.g.,

Vehicle, AZD-9574, TMZ, AZD-9574 + TMZ).

Dosing and Administration:

Administer AZD-9574 orally once daily.[7]

Administer TMZ orally for 5 consecutive days.[7]

For the combination group, administer AZD-9574 daily and TMZ concurrently for the 5-day

cycle.

Efficacy and Safety Assessment:

Monitor tumor burden regularly using BLI.

Record animal body weight and clinical signs of toxicity daily.

The primary endpoint is overall survival. Mice are euthanized when they reach pre-defined

humane endpoints (e.g., >20% weight loss, neurological symptoms).

Data Analysis:

Plot Kaplan-Meier survival curves for each treatment group.

Use the log-rank test to determine statistical significance between groups.[7]

Application Note 3: Clinical Trial Design Overview
(CERTIS1)
The CERTIS1 trial (NCT05417594) is a modular Phase I/IIa study designed to assess the

safety, tolerability, and preliminary efficacy of AZD-9574.[6] Its design allows for flexible

evaluation of the drug as a monotherapy and in various combinations across different cancer

types.
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Logical Relationship: CERTIS1 Trial Structure
The diagram illustrates the modular design of the CERTIS1 clinical trial, including dose

escalation and expansion phases for both monotherapy and combination therapy arms.
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Caption: Modular design of the CERTIS1 (NCT05417594) clinical trial.
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Quantitative Data Summary: CERTIS1 Trial
(NCT05417594)

Parameter Details Reference

Phase Phase I / Phase IIa [6][8]

Study Type
Interventional (Open-label,

Dose Escalation/Expansion)
[6]

Enrollment Approximately 695 participants [6]

Patient Population

Advanced solid malignancies

including breast, ovarian,

pancreatic, prostate cancers,

and IDH-mutant glioma.

[8][9][10]

Interventions

Monotherapy: AZD-9574 (oral)

Combination Therapy: AZD-

9574 (oral) + agents like

Temozolomide, Trastuzumab

Deruxtecan, Datopotamab

Deruxtecan.

[6][9][11]

Primary Objectives

Assess safety and tolerability;

determine maximum tolerated

dose (MTD) and/or

recommended Phase 2 dose

(RP2D).

[6]

Protocol 4: General Protocol for Patient Enrollment and
Monitoring
Objective: To outline the key steps for patient participation in a Phase I dose-escalation study

like CERTIS1.

Methodology:

Patient Screening:
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Obtain signed informed consent.[4]

Verify inclusion/exclusion criteria: Confirm diagnosis of an eligible advanced solid

malignancy, assess Eastern Cooperative Oncology Group (ECOG) performance status (0-

2), and ensure adequate organ and bone marrow function.[4][12]

For specific cohorts, confirm mutational status (e.g., BRCA1/2, IDH1/2).[4][10]

Conduct baseline assessments, including physical examination, vital signs, ECG, blood

tests, and imaging scans (e.g., MRI).

Dose Administration:

Enroll a small cohort of patients (e.g., 3-6) at an initial dose level of AZD-9574

(monotherapy or combination).

Administer treatment orally according to the study schedule (e.g., 28-day cycles).[11]

Monitoring and Assessment:

Monitor patients closely for adverse events (AEs) and dose-limiting toxicities (DLTs) during

the first cycle.

Conduct pharmacokinetic (PK) and pharmacodynamic (PD) sampling to assess drug

exposure and target engagement.[6]

Evaluate tumor response using standardized criteria (e.g., RECIST, RANO) at the end of

pre-specified cycles.

Dose Escalation/Expansion:

If the initial dose is deemed safe, enroll a new cohort at a higher dose level.

Repeat the process until the MTD or RP2D is identified.

Once the RP2D is established, enroll larger cohorts of patients in dose-expansion arms to

further evaluate safety, tolerability, and preliminary efficacy in specific populations.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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